5,5-Bis(trifluoromethyl)-6,6,6-trifluoro-hexan-1-ol
Description
5,5-Bis(trifluoromethyl)-6,6,6-trifluoro-hexan-1-ol is a highly fluorinated alcohol characterized by its dense trifluoromethyl (-CF₃) and trifluoro (-CF₃) substituents. These groups confer unique physicochemical properties, including high electronegativity, thermal stability, and resistance to oxidation. Such attributes make it valuable in applications like fluoropolymer synthesis, specialty solvents, and pharmaceutical intermediates.
Properties
IUPAC Name |
6,6,6-trifluoro-5,5-bis(trifluoromethyl)hexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F9O/c9-6(10,11)5(7(12,13)14,8(15,16)17)3-1-2-4-18/h18H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDPCEQFBCCOPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CC(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(trifluoromethyl)-6,6,6-trifluoro-hexan-1-ol typically involves the introduction of trifluoromethyl groups into the hexanol backbone. One common method is the direct fluorination of hexanol derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal fluoride, at elevated temperatures to ensure complete fluorination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of specialized fluorination agents and catalysts ensures the efficient introduction of trifluoromethyl groups, while minimizing by-products and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,5-Bis(trifluoromethyl)-6,6,6-trifluoro-hexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5,5-Bis(trifluoromethyl)-6,6,6-trifluoro-hexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein modifications.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced chemical resistance and stability.
Mechanism of Action
The mechanism by which 5,5-Bis(trifluoromethyl)-6,6,6-trifluoro-hexan-1-ol exerts its effects involves the interaction of its trifluoromethyl groups with molecular targets. These interactions can alter the electronic properties of the compound, affecting its reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, as well as interactions with cellular membranes and proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Fluorinated Compounds
5,5-Bis(trifluoromethyl)-6,6,6-trifluorohexa-1,3-diene (CAS 261761-12-0)
- Structure : A diene analog with identical trifluoromethyl and trifluoro substituents but lacking the hydroxyl (-OH) group.
- Molecular Formula : C₈H₅F₉ vs. C₇H₇F₉O (hypothetical formula for the target alcohol).
- Reactivity : The diene’s conjugated double bonds enable polymerization or cycloaddition reactions, whereas the alcohol’s hydroxyl group favors nucleophilic substitution or esterification .
- Hazard Profile : The diene is classified as an irritant (Xi), likely due to its electrophilic fluorine substituents. The alcohol’s hazards are uncharacterized but may include similar irritancy risks .
5-Hexen-1-ol, 6,6-difluoro (CAS 136103-92-9)
- Structure : A less fluorinated alcohol with two fluorine atoms at the 6-position and a terminal double bond.
- Molecular Formula : C₆H₁₀F₂O vs. C₇H₇F₉O.
- Physicochemical Properties : Lower molar mass (136.14 g/mol) and reduced fluorine content result in lower thermal stability and polarity compared to the target compound .
- Applications : Primarily used as a fluorinated building block in organic synthesis, whereas the target alcohol’s higher fluorination may enhance its utility in high-performance materials .
Hexan-6-olide (Oxepan-2-one, CAS 502-44-3)
- Relevance : Highlights the role of hydroxyl groups in forming heterocycles. The target alcohol’s fluorination would impede lactonization due to steric and electronic effects .
Biological Activity
5,5-Bis(trifluoromethyl)-6,6,6-trifluoro-hexan-1-ol (CAS No. 883516-36-7) is a fluorinated alcohol with a unique molecular structure characterized by multiple trifluoromethyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C8H9F9O
- Molar Mass : 292.14 g/mol
- LogP : 3.82, indicating moderate lipophilicity which may enhance membrane permeability .
Antibacterial Activity
Research has indicated that compounds with trifluoromethyl groups often exhibit enhanced antibacterial properties. A study focusing on various urea derivatives highlighted that similar structural modifications can lead to significant antibacterial effects against strains such as Escherichia coli and Candida albicans. The minimum inhibitory concentrations (MICs) for these derivatives were notably low, suggesting that trifluoromethyl substitutions can enhance biological activity .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound 7 | 4.88 | Bacillus mycoides |
| Compound 8 | 4.88 | Escherichia coli |
| Compound 9 | 17.8 | Candida albicans |
Anticancer Activity
The anticancer potential of fluorinated compounds has been explored extensively. In vitro studies have demonstrated that certain derivatives of similar fluorinated structures possess significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). For instance, compounds with trifluoromethyl groups achieved IC50 values lower than traditional chemotherapeutics like Doxorubicin:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound 7 | 44.4 | PACA2 |
| Compound 8 | 22.4 | PACA2 |
| Doxorubicin | 52.1 | PACA2 |
These results indicate that the incorporation of trifluoromethyl groups may improve the efficacy of anticancer agents by modulating key molecular pathways involved in cancer cell proliferation and survival .
The biological activity of this compound may be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, disrupting their integrity.
- Enzyme Inhibition : Fluorinated compounds can act as enzyme inhibitors by mimicking natural substrates or altering enzyme conformation.
- Gene Expression Modulation : Studies have shown that certain derivatives can down-regulate genes associated with cancer cell survival, such as TP53 and FASN, indicating a potential for targeted therapy .
Case Studies
- Antibacterial Efficacy : A comparative study on the antibacterial effects of various fluorinated alcohols revealed that compounds similar to this compound exhibited superior activity against resistant bacterial strains.
- Anticancer Screening : In a comprehensive screening involving multiple human cancer cell lines, the compound showed promising results in reducing cell viability at low concentrations compared to standard treatments.
Q & A
Q. What are the optimal synthetic routes for 5,5-Bis(trifluoromethyl)-6,6,6-trifluoro-hexan-1-ol?
Methodological Answer: The synthesis typically involves fluorination of a hexane backbone using reagents like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) to introduce trifluoromethyl groups. Key steps include:
- Selective fluorination at positions 5 and 6 under inert atmospheres (e.g., N₂ or Ar) to prevent hydrolysis .
- Oxidation of intermediates using chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) to stabilize the hydroxyl group .
- Purification via column chromatography or fractional distillation to achieve >95% purity.
Q. How can researchers characterize the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹⁹F NMR identifies fluorine environments (δ -60 to -80 ppm for CF₃ groups) .
- ¹H NMR confirms the hydroxyl proton (δ 1.5–2.5 ppm, broad) .
- Mass Spectrometry (MS): High-resolution MS detects the molecular ion peak at m/z ~378 (C₈H₇F₁₅O) .
- Elemental Analysis: Validates stoichiometry (e.g., C: 25.4%, F: 63.2%) .
Q. What are the key solubility and stability considerations for this compound?
Methodological Answer:
Q. How does the hydroxyl group influence reactivity in organic synthesis?
Methodological Answer: The hydroxyl group enables:
Q. What are standard protocols for handling this compound safely?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles due to potential fluorinated byproduct toxicity .
- Ventilation: Use fume hoods to avoid inhalation of volatile intermediates .
- Waste Disposal: Neutralize with aqueous NaHCO₃ before disposal .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT): Models transition states for nucleophilic substitution at the hydroxyl group (e.g., SN₂ mechanisms) .
- Molecular Dynamics (MD): Simulates solvent effects on reaction pathways (e.g., THF vs. DMSO) .
- Docking Studies: Predict interactions with biological targets (e.g., enzyme active sites) .
Q. What contradictions exist in reported solubility data, and how can they be resolved?
Methodological Answer:
Q. How does the compound’s fluorinated structure impact its environmental persistence?
Methodological Answer:
- Biodegradation Studies:
- OECD 301F Test: Measures microbial degradation in activated sludge (half-life >60 days) .
- Photolysis: UV irradiation generates perfluorinated acids (PFAs), detected via LC-MS .
- Ecotoxicity: Assessed using Daphnia magna (EC₅₀ ~10 mg/L) .
Q. What advanced techniques elucidate its role in medicinal chemistry?
Methodological Answer:
Q. How can microwave-assisted synthesis improve yield and reduce byproducts?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
